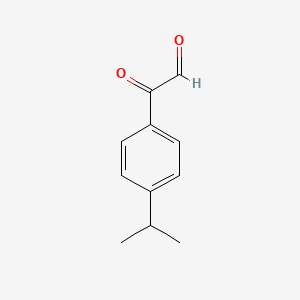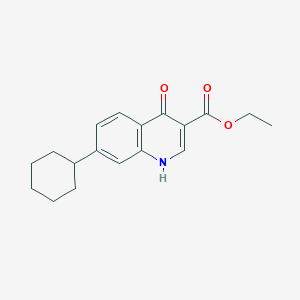
tert-butyl 4-(2-methylsulfonyloxyethyl)piperazine-1-carboxylate
概要
説明
tert-butyl 4-(2-methylsulfonyloxyethyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H25NO5S . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-(methylsulfonyloxy)ethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methylsulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 4-(2-(methylsulfonyloxy)ethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In biological and medical research, this compound is used to study the interactions of piperazine derivatives with biological targets
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of tert-butyl 4-(2-(methylsulfonyloxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The methylsulfonyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
類似化合物との比較
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 4-(2-(methylsulfonyloxy)ethyl)piperazine-1-carboxylate is unique due to the presence of the methylsulfonyloxy group. This group imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.
特性
分子式 |
C12H24N2O5S |
|---|---|
分子量 |
308.40 g/mol |
IUPAC名 |
tert-butyl 4-(2-methylsulfonyloxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O5S/c1-12(2,3)19-11(15)14-7-5-13(6-8-14)9-10-18-20(4,16)17/h5-10H2,1-4H3 |
InChIキー |
XSBOTWUEDYMRKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOS(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














